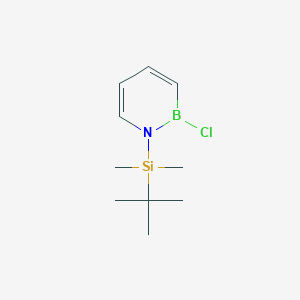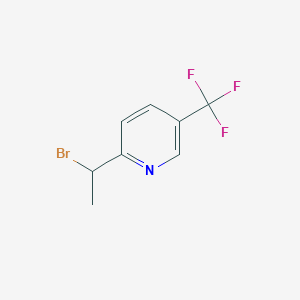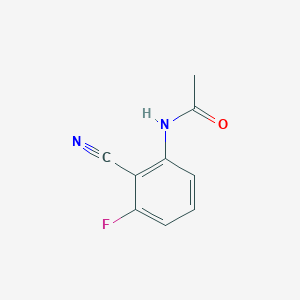
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyldimethylsilyl group, a chloro group, and a dihydro-1,2-azaborine ring
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyldimethylsilyl chloride and a suitable precursor for the azaborine ring.
Reaction Conditions: The reaction conditions often involve the use of a base, such as imidazole, to facilitate the formation of the tert-butyldimethylsilyl group.
Industrial Production: For large-scale production, the process may be optimized to ensure high yield and purity. This involves careful control of reaction parameters and purification steps to isolate the desired product.
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine can be compared with other similar compounds, such as:
1-(tert-Butyldimethylsilyl)imidazole: This compound is also used as a silylating agent but differs in its structural features and reactivity.
tert-Butyldimethylsilylacetylene: Another related compound used in organic synthesis, particularly in the formation of alkynyl derivatives.
tert-Butyldimethylsilyl chloride: A precursor used in the synthesis of various silyl-protected compounds.
Properties
IUPAC Name |
tert-butyl-(2-chloroazaborinin-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BClNSi/c1-10(2,3)14(4,5)13-9-7-6-8-11(13)12/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMDYPGOABVVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C=CC=CN1[Si](C)(C)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)

![1-[(4-Chlorophenyl)methyl]-3-azetidinol](/img/structure/B6590549.png)


![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)
![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)
![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)



